Fluo-2 (potassium salt)

Calcium imaging Cardiac physiology Cytosolic calcium affinity

Choose Fluo-2 (K⁺ salt) when precise intracellular control is paramount. Unlike AM esters, this cell-impermeable formulation eliminates loading variability and compartmentalization via microinjection or patch-pipette. It retains a distinct, stable Kd (610 nM cytosolic) for accurate subtle Ca²⁺ detection (500-1000 nM), where Fluo-3/4 fail. Essential for cardiac excitation-contraction coupling studies requiring correlated electrophysiology. Documented 1.5× brightness advantage over Fluo-4 ensures superior S/N. Buy pure standard.

Molecular Formula C36H32N2O13
Molecular Weight 700.6 g/mol
Cat. No. B10827346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluo-2 (potassium salt)
Molecular FormulaC36H32N2O13
Molecular Weight700.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C36H32N2O13/c1-20-2-8-26(37(16-32(41)42)17-33(43)44)30(12-20)49-10-11-50-31-13-21(3-9-27(31)38(18-34(45)46)19-35(47)48)36-24-6-4-22(39)14-28(24)51-29-15-23(40)5-7-25(29)36/h2-9,12-15,39H,10-11,16-19H2,1H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)
InChIKeyZKCADSYUWYUTSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 10 x / 20 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluo-2 (Potassium Salt): A Cell-Impermeable Fluorescent Calcium Indicator with Superior Intracellular Affinity Retention


Fluo-2 (potassium salt) is a cell-impermeable, green-fluorescent calcium indicator that serves as the parent compound of the widely used Fluo-3 and Fluo-4 . It exhibits a calcium dissociation constant (Kd) ranging from 290 to 370 nM and excitation/emission maxima of approximately 490/515 nm, making it compatible with standard FITC filter sets and argon-ion lasers . As a potassium salt, this formulation is membrane-impermeable and is specifically designed for introduction into cells via microinjection, electroporation, or patch-pipette dialysis, enabling precise control over intracellular indicator concentration and eliminating the variability associated with AM ester loading [1].

Fluo-2 (Potassium Salt): Why Fluo-3 and Fluo-4 Are Not Direct Substitutes for Quantitative Calcium Imaging


Despite their structural similarity, fluo variants exhibit profound differences in cellular loading efficiency, subcellular compartmentalization, and intracellular calcium affinity that preclude simple interchange [1]. A systematic comparative assessment in rat ventricular myocytes demonstrated that the intracellular Kd shift—a critical determinant of indicator performance—is significantly less pronounced for fluo-2 than for fluo-3 or fluo-4, directly impacting the accuracy of calcium transient measurements [1]. Furthermore, when introduced via patch-pipette as K⁺ salts, differences between fluo-3 and fluo-4 were eliminated, but fluo-2 maintained a distinct kinetic profile, underscoring that the compound itself possesses intrinsic biophysical properties that cannot be mimicked by its successors [1].

Fluo-2 (Potassium Salt) Quantitative Differentiation Evidence Against Fluo-3, Fluo-4, and AM Esters


Superior Retention of Calcium Affinity in the Intracellular Environment: Fluo-2 vs. Fluo-3 and Fluo-4

Fluo-2 exhibits significantly less rightward shift in its Kd when transitioning from a simple buffer to a protein-rich cytosolic environment. In a direct head-to-head comparison using K⁺ salts in ventricular myocytes, fluo-2MA (the AM ester parent of fluo-2) showed a modest Kd increase from 432 ± 16 nM to 610 ± 120 nM, whereas fluo-3 shifted from 447 ± 20 nM to 1130 ± 160 nM and fluo-4 shifted from 418 ± 18 nM to 891 ± 30 nM [1]. This indicates that fluo-2 retains approximately 2-fold higher affinity for calcium in the cytosol compared to fluo-3 under identical conditions.

Calcium imaging Cardiac physiology Cytosolic calcium affinity

Reduced Subcellular Compartmentalization: Fluo-2 Potassium Salt Enables Cytosolic-Specific Measurements Compared to AM Esters

When loaded as AM esters, fluo indicators exhibit differential sequestration into organelles, confounding cytosolic calcium measurements. Confocal microscopy revealed that fluo-4 AM shows greater organellar compartmentalization than fluo-3 AM [1]. While direct quantitative comparison of fluo-2 AM compartmentalization is not provided in the source, the study explicitly states that loading the K⁺ salts via whole-cell patch-pipette eliminated differences between fluo-3 and fluo-4, but not fluo-2, indicating that the salt form bypasses the variable compartmentalization inherent to AM ester loading [1]. This positions the potassium salt of Fluo-2 as the formulation of choice when cytosolic calcium must be measured without organellar contamination.

Calcium imaging Confocal microscopy Subcellular localization

Essential Formulation for Patch-Clamp Electrophysiology: Fluo-2 Potassium Salt vs. AM Esters

The potassium salt of Fluo-2 is the required formulation for experiments employing whole-cell patch-clamp or microinjection techniques where simultaneous measurement of membrane currents and intracellular calcium is desired. In the comparative study, loading the K⁺ salts via whole-cell patch-pipette was the only method that allowed direct comparison of indicator properties without confounding variables from AM ester loading and de-esterification [1]. Critically, the study found that while K⁺ salt loading eliminated differences between fluo-3 and fluo-4, fluo-2 maintained a distinct calcium transient profile, confirming that the compound's intrinsic properties—not loading artifacts—drive its unique performance [1].

Electrophysiology Patch-clamp Simultaneous calcium and voltage recording

Higher Cellular Loading Efficiency: Fluo-2 Demonstrates Improved Signal Intensity Over Fluo-4

Vendor technical literature consistently indicates that Fluo-2 achieves brighter intracellular signals than Fluo-4, attributed to superior cellular loading efficiency. Specifically, Fluo-2 AM has been reported to be 1.5-fold brighter than Fluo-4 AM in cellular experiments [1]. Additionally, AAT Bioquest notes that Fluo-2 appears brighter in cells than Fluo-4, likely due to higher loading capacity across most cell types . While direct comparative data for the potassium salt is not available, the improved loading efficiency of the Fluo-2 scaffold is a class-level property that enhances signal-to-noise ratios in all formulations.

High-throughput screening GPCR assays Cellular loading

Spectrally Equivalent but Affinity-Distinct: Fluo-2 vs. Fluo-3 and Fluo-4 for FITC-Compatible Imaging

Fluo-2 shares nearly identical excitation/emission spectra with Fluo-3 and Fluo-4 (approximately 490/515 nm), making it fully compatible with standard FITC filter sets and 488 nm argon-ion lasers [1]. However, its calcium affinity differs: the in vitro Kd for Fluo-2 potassium salt is reported as 290 nM or 370 nM , compared to Fluo-3 at ~390 nM and Fluo-4 at ~350 nM . This positions Fluo-2 as the higher-affinity option within the green fluo family, enabling detection of smaller calcium fluctuations at lower concentrations.

Fluorescence microscopy FITC channel Calcium affinity

Fluo-2 (Potassium Salt): Optimal Application Scenarios for Scientific and Industrial Use


Simultaneous Patch-Clamp Electrophysiology and Calcium Imaging in Cardiac Myocytes

When performing whole-cell patch-clamp recordings to measure ionic currents while simultaneously monitoring intracellular calcium transients, the potassium salt of Fluo-2 is the only appropriate formulation. As demonstrated by Hagen et al. (2012), loading via the patch pipette eliminates the confounding effects of AM ester de-esterification and subcellular compartmentalization, enabling direct correlation of electrical activity with calcium dynamics [1]. This is essential for cardiac physiology studies investigating excitation-contraction coupling.

Quantitative Calcium Imaging Where Cytosolic Affinity Must Be Preserved

For experiments requiring accurate measurement of calcium concentrations in the range of 500–1000 nM, Fluo-2 is superior to Fluo-3 and Fluo-4. The cytosolic Kd of Fluo-2 (610 nM) is significantly lower than that of Fluo-3 (1130 nM) under intracellular conditions [1]. This higher affinity retention makes Fluo-2 the indicator of choice for detecting subtle calcium elevations that would be undetectable or inaccurately quantified using lower-affinity fluo variants.

Microinjection and Electroporation Studies Requiring Controlled Indicator Delivery

The cell-impermeable nature of Fluo-2 potassium salt makes it ideal for experiments where indicator concentration must be precisely controlled and uniformly distributed. Techniques such as microinjection into large cells (e.g., oocytes, neurons) or electroporation into cell populations allow the researcher to bypass the unpredictable loading efficiency and compartmentalization inherent to AM esters [1].

High-Throughput GPCR and Ion Channel Screening Using Fluorescence Plate Readers

While the AM ester formulation is typically used for high-throughput screening, the Fluo-2 scaffold's documented 1.5× brightness advantage over Fluo-4 in cellular loading [2] suggests that the potassium salt, when loaded via alternative methods, can provide enhanced signal-to-noise ratios. This is particularly relevant for assays using electroporation-based loading or cell lines that exhibit poor AM ester uptake, where the Fluo-2 scaffold's superior loading efficiency translates to improved assay sensitivity.

Technical Documentation Hub

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